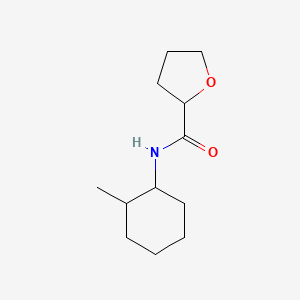

N-(2-Methylcyclohexyl)oxolane-2-carboxamide

Description

N-(2-Methylcyclohexyl)oxolane-2-carboxamide is a carboxamide derivative featuring a 2-methylcyclohexyl group attached to the nitrogen of oxolane-2-carboxamide (tetrahydrofuran-2-carboxamide). Its molecular framework combines the lipophilic 2-methylcyclohexyl moiety with the polar oxolane ring, influencing solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name |

N-(2-methylcyclohexyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUXGYBRRMHDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylcyclohexyl)oxolane-2-carboxamide typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxolane derivative with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Methylcyclohexyl)oxolane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the oxolane ring or the carboxamide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under conditions like heating or using a catalyst.

Major Products:

Oxidation: Oxo derivatives and carboxylic acids.

Reduction: Alcohol derivatives and amines.

Substitution: Substituted oxolane derivatives and amides.

Scientific Research Applications

Chemistry: N-(2-Methylcyclohexyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic potential.

Medicine: this compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. It may also be used as a solvent or additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methylcyclohexyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate enzyme activity, alter receptor signaling pathways, or interfere with cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Methylcyclohexyl)-N’-phenylurea (Siduron)

- Structure : Urea derivative with a 2-methylcyclohexyl and phenyl group.

- Use : Herbicide (trade name Tupersan), inhibits cellulose synthesis in plants .

- Key Differences :

N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide (Y031-0700)

- Structure : Oxolane-2-carboxamide linked to a thiadiazole ring with a propyl chain.

- Properties: Molecular Weight: 241.31 g/mol, logP: 1.82, Polar Surface Area: 55.78 Ų. Enhanced hydrogen-bonding capacity (5 acceptors, 1 donor) compared to N-(2-methylcyclohexyl)oxolane-2-carboxamide .

- Applications : Likely explored as a bioactive scaffold due to thiadiazole’s role in antimicrobial and anticancer agents.

Enamine Building Blocks (BB35-0882/BB35-0883)

- Structure: Stereoisomeric oxolane-2-carboxamides with 4-aminocyclohexyl groups.

- Properties :

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (Tetrahydrofuranylfentanyl)

- Structure : Fentanyl analog with oxolane-2-carboxamide and piperidine-phenethyl groups.

- Structural similarity to this compound but divergent bioactivity due to the piperidine-phenethyl moiety .

Physicochemical and Functional Comparison

Key Research Findings

- Agrochemical Potential: Siduron’s herbicidal activity highlights the importance of urea/amide groups in plant growth regulation. Structural modifications (e.g., oxolane substitution) may alter target specificity .

- Pharmacological Divergence: Minor structural changes (e.g., piperidine-phenethyl in tetrahydrofuranylfentanyl vs. methylcyclohexyl in the target compound) drastically shift bioactivity from herbicides to opioids .

- Synthetic Utility : Enamine’s stereoisomeric carboxamides demonstrate the role of chirality in drug design, suggesting this compound could serve as a chiral building block .

Biological Activity

N-(2-Methylcyclohexyl)oxolane-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structural motif that may influence its biological interactions. The presence of the oxolane ring and the carboxamide group suggests potential interactions with various biological targets.

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in cellular processes such as inflammation, cell proliferation, or apoptosis.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to receptors, altering signaling pathways.

- Antioxidant Activity: Potential to scavenge free radicals and reduce oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity

- Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines.

- For example, compounds with structural similarities have demonstrated IC50 values in the micromolar range against breast and colon cancer cells.

-

Anti-inflammatory Effects

- The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

-

Antimicrobial Properties

- Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains.

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Anti-inflammatory | COX-2 inhibition | |

| Antimicrobial | Activity against E. coli |

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of this compound analogs against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM against MCF-7 and HCT-116 cells. These findings suggest that modifications to the chemical structure can enhance anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory effects of this compound. Results indicated a reduction in TNF-alpha levels in treated macrophages, suggesting a mechanism involving the modulation of inflammatory pathways. This aligns with findings from similar compounds that target inflammatory mediators.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of compounds like this compound. Modifications to the oxolane ring or carboxamide group can significantly impact efficacy and selectivity for biological targets.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameters Observed | Reference |

|---|---|---|

| X-ray diffraction | Bond angles (C–C–C: 109.5°), R factor (<0.05) | |

| H NMR | Cyclohexyl CH (δ 1.2–2.5 ppm) | |

| IR | C=O stretch (~1700 cm) |

Q. Table 2: Synthesis Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | +15% efficiency |

| Temperature | Reflux (80°C) | +20% conversion |

| Catalyst | Trimethylaluminum | +10% selectivity |

Safety and Toxicity Considerations

- Toxicological gaps : Limited data exist on chronic exposure; prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- Handling protocols : Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.